![molecular formula C33H32N4 B13750222 Acridine, 9,9'-heptamethylenediiminobis- CAS No. 61732-87-4](/img/structure/B13750222.png)
Acridine, 9,9'-heptamethylenediiminobis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acridine, 9,9’-heptamethylenediiminobis- is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . Acridine compounds have been used industrially as pigments and dyes since the nineteenth century .
Vorbereitungsmethoden
The synthesis of acridine derivatives typically involves the formation of the acridine skeleton through various synthetic routes. One common method is the cyclization of N-phenylanthranilic acid derivatives . The reaction conditions often include the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Acridine, 9,9’-heptamethylenediiminobis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product . Major products formed from these reactions include various substituted acridine derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Acridine, 9,9’-heptamethylenediiminobis- has numerous scientific research applications. In chemistry, it is used as a fluorescent probe for the visualization of biomolecules . In biology, it serves as a DNA intercalator, allowing researchers to study DNA interactions and enzyme activities . In medicine, acridine derivatives are investigated for their potential as anticancer agents due to their ability to inhibit topoisomerase and telomerase enzymes . Additionally, acridine compounds are used in the development of antimicrobial and antiviral drugs . In industry, they are employed as dyes and pigments, as well as in laser technologies .
Vergleich Mit ähnlichen Verbindungen
Acridine, 9,9’-heptamethylenediiminobis- can be compared to other acridine derivatives such as acriflavine, proflavine, and amsacrine . These compounds share similar structural features, including the planar aromatic rings and nitrogen functionalities . each compound has unique properties and applications. For example, acriflavine and proflavine are known for their antibacterial properties, while amsacrine is used as an anticancer agent . The uniqueness of acridine, 9,9’-heptamethylenediiminobis- lies in its specific molecular structure, which allows for distinct interactions with DNA and other biomolecules .
Eigenschaften
61732-87-4 | |
Molekularformel |
C33H32N4 |
Molekulargewicht |
484.6 g/mol |
IUPAC-Name |
N,N'-di(acridin-9-yl)heptane-1,7-diamine |
InChI |
InChI=1S/C33H32N4/c1(2-12-22-34-32-24-14-4-8-18-28(24)36-29-19-9-5-15-25(29)32)3-13-23-35-33-26-16-6-10-20-30(26)37-31-21-11-7-17-27(31)33/h4-11,14-21H,1-3,12-13,22-23H2,(H,34,36)(H,35,37) |
InChI-Schlüssel |
XBGQVMBAFVJLKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.